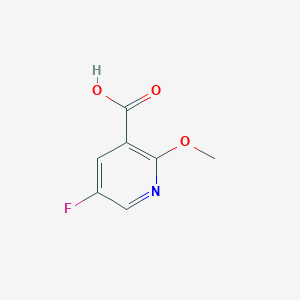

5-Fluoro-2-methoxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTDYCWMCDHQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654218 | |

| Record name | 5-Fluoro-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-82-0 | |

| Record name | 5-Fluoro-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methoxynicotinic Acid: A Key Building Block in Modern Medicinal Chemistry

Introduction

5-Fluoro-2-methoxynicotinic acid, a fluorinated pyridine derivative, has emerged as a significant building block in the landscape of contemporary drug discovery and development. Its strategic incorporation of a fluorine atom and a methoxy group onto the nicotinic acid scaffold imparts unique electronic and steric properties that are highly sought after by medicinal chemists. The presence of fluorine can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to enhanced pharmacokinetic profiles and improved target engagement of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | 5-Fluoro-2-methoxypyridine-3-carboxylic acid | [2] |

| Synonyms | This compound, 3-Carboxy-5-fluoro-2-methoxypyridine | [2] |

| CAS Number | 884494-82-0 | [3] |

| Molecular Formula | C₇H₆FNO₃ | [3] |

| Molecular Weight | 171.13 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Boiling Point | 283.7 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 125.4 ± 25.9 °C | [3] |

| pKa | (Predicted) The carboxylic acid proton is expected to have a pKa in the range of 3-5, influenced by the electron-withdrawing effects of the fluorine and the pyridine ring. | |

| XLogP3 | 0.8 | [3] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton. The aromatic protons will likely appear as doublets or doublets of doublets in the downfield region (δ 7.0-8.5 ppm), with coupling constants influenced by the fluorine atom. The methoxy group protons will present as a singlet around δ 3.8-4.2 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically observed above δ 10 ppm, and its visibility may depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carboxyl carbon will be the most downfield signal (δ > 165 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the attached fluorine and methoxy groups. The methoxy carbon will appear around δ 55-60 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will be a key identifier, showing a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this fluorine will be sensitive to its electronic environment and can be a useful probe for intermolecular interactions.[4][5] For fluorinated aromatic compounds, the chemical shifts can vary significantly, but a general range can be predicted.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group will be prominent around 1700-1730 cm⁻¹. C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (171.13). Fragmentation patterns would likely involve the loss of the methoxy group, the carboxyl group, or other characteristic fragments.

Synthesis and Mechanistic Insights

A definitive, published synthetic protocol for this compound is not widely available. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted pyridines, particularly starting from di-substituted precursors. A likely approach would involve the nucleophilic substitution of a dihalopyridine derivative.

Proposed Synthetic Protocol:

This proposed synthesis starts from the commercially available 2,5-dibromo-3-methylpyridine.

Step 1: Oxidation of the Methyl Group The methyl group at the 3-position is first oxidized to a carboxylic acid. This is a standard transformation that can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.

Step 2: Selective Nucleophilic Substitution The resulting 2,5-dibromonicotinic acid can then undergo selective nucleophilic substitution. The bromine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position due to the electronic effects of the pyridine nitrogen and the carboxyl group. Treatment with sodium methoxide (NaOMe) in methanol would lead to the displacement of the 2-bromo substituent to install the methoxy group.

Step 3: Halogen Exchange Fluorination The final step would be a halogen exchange reaction (Halex reaction) to replace the remaining bromine at the 5-position with fluorine. This is typically achieved using a fluoride source such as potassium fluoride (KF) in a high-boiling polar aprotic solvent like DMSO or sulfolane, often with a phase-transfer catalyst to enhance reactivity.

Detailed Experimental Protocol (Proposed):

-

Oxidation: To a stirred solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in a mixture of water and pyridine, add potassium permanganate (3.0-4.0 eq) portion-wise, maintaining the temperature below 50 °C. After the addition is complete, heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter off the manganese dioxide, and wash the solid with hot water. Acidify the filtrate with concentrated HCl to precipitate the 2,5-dibromonicotinic acid, which can be collected by filtration.

-

Methoxylation: Suspend the 2,5-dibromonicotinic acid (1.0 eq) in methanol. Add a solution of sodium methoxide (1.1-1.2 eq) in methanol and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction, neutralize with an acidic resin or by careful addition of aqueous HCl, and remove the solvent under reduced pressure. The resulting 5-bromo-2-methoxynicotinic acid can be purified by crystallization or chromatography.

-

Fluorination: To a solution of 5-bromo-2-methoxynicotinic acid (1.0 eq) in DMSO, add spray-dried potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Heat the mixture to 150-180 °C and monitor the reaction for the formation of the product. After completion, cool the reaction, pour it into water, and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography or crystallization to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is primarily dictated by its carboxylic acid functionality and the substituted pyridine ring.

-

Carboxylic Acid Reactivity: The carboxylic acid group is the most reactive site for derivatization. It can undergo standard transformations such as esterification, reduction to the corresponding alcohol, and conversion to amides. The most significant reaction in the context of drug discovery is its activation and subsequent coupling with amines to form amide bonds. This is typically achieved by first converting the carboxylic acid to a more reactive species like an acid chloride or by using peptide coupling reagents. A patent for a Bruton's Tyrosine Kinase (BTK) inhibitor describes the conversion of the related 5-fluoro-2-methoxybenzoic acid to its acid chloride, which then reacts with an amine to form the final product.[7] This highlights a key reactive pathway for incorporating this building block into larger molecules.

-

Pyridine Ring Reactivity: The pyridine ring is relatively electron-deficient, which influences its reactivity. The fluorine atom at the 5-position further deactivates the ring towards electrophilic aromatic substitution. However, the ring can be susceptible to nucleophilic aromatic substitution under harsh conditions, though this is less common than reactions at the carboxyl group.

Caption: Key derivatization reaction of this compound.

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of complex biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors.

Role in Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[8][9] Several BTK inhibitors have been developed, and the incorporation of specific structural motifs is key to their potency and selectivity.[10]

A patent discloses the use of a structurally similar compound, 5-fluoro-2-methoxybenzoic acid, as a key intermediate in the synthesis of a potent BTK inhibitor.[7] The 5-fluoro-2-methoxyphenyl moiety is often found in advanced BTK inhibitors, where it typically forms an amide linkage with another part of the molecule. This fragment plays a critical role in binding to the target protein, and the fluorine and methoxy groups can fine-tune the electronic and steric interactions within the binding pocket, contributing to the overall efficacy and pharmacokinetic properties of the drug. Given the structural and electronic similarities, this compound serves as a heterocyclic bioisostere for this phenyl analogue, offering an alternative scaffold with potentially different solubility, metabolic, and off-target profiles.

Caption: Incorporation of the this compound motif into a BTK inhibitor.

Safety and Handling Protocols

While a specific, comprehensive safety data sheet for this compound is not universally available, data for structurally related compounds such as 5-Fluoro-2-hydroxynicotinic acid provide guidance on its potential hazards.[11] It should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.

-

GHS Hazard Statements (Predicted):

-

Precautionary Measures:

-

Avoid contact with skin and eyes.

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Conclusion

This compound stands out as a strategically designed building block with significant potential in medicinal chemistry. Its unique combination of a fluorinated pyridine ring and a carboxylic acid handle makes it an attractive starting material for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. While further research is needed to fully elucidate its properties and develop optimized synthetic routes, the available information strongly supports its value for researchers, scientists, and drug development professionals. The insights provided in this guide aim to facilitate its effective utilization in the quest for new and improved medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. pschemicals.com [pschemicals.com]

- 3. echemi.com [echemi.com]

- 4. biophysics.org [biophysics.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 8. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-2-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

5-Fluoro-2-methoxynicotinic acid, a substituted pyridine carboxylic acid, represents a molecule of significant interest within contemporary chemical research and pharmaceutical development. Its structural motifs, featuring a pyridine core, a fluorine substituent, and methoxy and carboxylic acid functionalities, suggest its potential as a versatile building block in the synthesis of novel bioactive compounds. The electronic properties conferred by the fluorine and methoxy groups can profoundly influence the molecule's reactivity, metabolic stability, and binding interactions with biological targets, making a thorough understanding of its physicochemical characteristics paramount for its effective application.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge required to handle, analyze, and strategically employ this compound in their scientific endeavors. The subsequent sections will delve into its structural and physical properties, spectroscopic signature, and the established methodologies for their experimental determination.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its unequivocal identification and structural elucidation.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 5-fluoro-2-methoxypyridine-3-carboxylic acid | |

| CAS Number | 884494-82-0 | [1][2] |

| Molecular Formula | C₇H₆FNO₃ | [2][3] |

| Molecular Weight | 171.13 g/mol | [1][2][3] |

| Canonical SMILES | COC1=NC=C(F)C=C1C(=O)O | N/A |

| InChI Key | WMTDYCWMCDHQHR-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various environments and are critical for designing experimental conditions, formulation strategies, and predicting its pharmacokinetic profile.

Physical State and Appearance

This compound is typically supplied as a solid.

Predicted Physical Properties

It is crucial to note that much of the available data for this compound is predicted rather than experimentally determined. These computational predictions provide valuable estimations but should be confirmed through empirical testing for any application requiring high precision.

| Property | Predicted Value | Source |

| Boiling Point | 283.7 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 125.4 ± 25.9 °C | [3] |

| pKa | Data not available | |

| XLogP3 | 0.8 | [3] |

| Polar Surface Area | 59.4 Ų | [3] |

Causality Behind the Properties:

-

The high boiling point is indicative of strong intermolecular forces, likely hydrogen bonding facilitated by the carboxylic acid group, as well as dipole-dipole interactions arising from the polar C-F and C-O bonds.

-

The predicted XLogP3 value of 0.8 suggests a relatively balanced hydrophilic-lipophilic character, which is a desirable trait in drug candidates, potentially allowing for reasonable aqueous solubility and membrane permeability.

Solubility

-

Aqueous Solubility: The presence of the carboxylic acid and the nitrogen atom in the pyridine ring suggests that the solubility in water will be pH-dependent. In basic solutions, the deprotonation of the carboxylic acid to form a carboxylate salt will significantly increase aqueous solubility. Conversely, in acidic solutions, protonation of the pyridine nitrogen may also enhance solubility.

-

Organic Solvent Solubility: The molecule is expected to exhibit solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), owing to the presence of the polar functional groups.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To address the gap in experimental data, this section provides established, self-validating protocols for determining the key physicochemical characteristics of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities typically depress and broaden the melting range.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

pKa Determination by Potentiometric Titration

Rationale: The pKa value is a quantitative measure of the acidity of a compound. For this compound, determining the pKa of the carboxylic acid group is essential for understanding its ionization state at different pH values, which is critical for predicting its behavior in biological systems and for developing analytical methods.

Experimental Workflow:

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton adjacent to the fluorine will likely show coupling to the fluorine nucleus.

-

Methoxy Protons: A singlet in the upfield region (typically 3.5-4.5 ppm) corresponding to the three protons of the methoxy group.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) for the acidic proton.

Expected ¹³C NMR Spectral Features:

-

Pyridine Carbons: Five distinct signals for the carbons of the pyridine ring. The carbon atom directly bonded to the fluorine will appear as a doublet due to C-F coupling.

-

Methoxy Carbon: A signal in the upfield region for the methoxy carbon.

-

Carboxyl Carbon: A signal in the downfield region (typically 160-180 ppm) for the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C and C=N stretches | Pyridine Ring |

| ~1250 | C-O stretch | Methoxy Group |

| ~1100 | C-F stretch | Fluoroaromatic |

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (171.13 m/z).

-

Fragmentation: Common fragmentation patterns for nicotinic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methoxy group (-OCH₃, 31 Da).

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care.

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a compound with significant potential in medicinal chemistry and materials science. While a complete, experimentally verified physicochemical profile is not yet publicly available, this guide has synthesized the available predicted data and provided a framework of established experimental protocols for its thorough characterization. The structural features of this molecule suggest a unique combination of properties that warrant further investigation. Researchers are encouraged to utilize the methodologies outlined herein to generate empirical data, which will be invaluable for the broader scientific community and will undoubtedly accelerate the application of this promising chemical entity.

References

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 5-Fluoro-2-methoxynicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 884494-82-0) is a substituted pyridine carboxylic acid that has emerged as a valuable heterocyclic building block in the field of drug discovery and development.[1] Its unique structural arrangement, featuring a fluorine atom, a methoxy group, and a carboxylic acid on a pyridine ring, provides a trifecta of functionalities that medicinal chemists can leverage to fine-tune the physicochemical and pharmacological properties of target molecules.

The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity.[2] The methoxy group can act as a hydrogen bond acceptor and influence conformation, while the carboxylic acid provides a versatile handle for forming amide bonds or other key linkages. This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in the development of targeted therapeutics.

Physicochemical and Structural Characteristics

Understanding the core properties of this compound is fundamental to its effective application in synthesis and research. These properties dictate its solubility, reactivity, and analytical profile.

| Property | Value | Source(s) |

| CAS Number | 884494-82-0 | [3][4] |

| Molecular Formula | C₇H₆FNO₃ | [3][4][5] |

| Molecular Weight | 171.13 g/mol | [4][5] |

| IUPAC Name | 5-Fluoro-2-methoxypyridine-3-carboxylic acid | [3] |

| Synonyms | 5-Fluoro-2-methoxypyridine-3-carboxylic acid | [3][4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Boiling Point | 283.7°C at 760 mmHg | [4] |

| Flash Point | 125.4 ± 25.9 °C | [4] |

| Polar Surface Area | 59.4 Ų | [4] |

| XLogP3 | 0.8 | [4] |

Structural Elucidation by NMR Spectroscopy

While a publicly available experimental spectrum was not identified, the structure of this compound can be confidently predicted by ¹H and ¹³C NMR spectroscopy. The electron-withdrawing nature of the fluorine, carboxylic acid, and the pyridine nitrogen significantly influences the chemical shifts.

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two distinct signals are expected in the aromatic region. The proton at the C4 position will appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the proton at C6. The proton at the C6 position will also be a doublet of doublets, coupling to the fluorine and the C4 proton.

-

Methoxy Protons: A sharp singlet around 3.9-4.1 ppm corresponding to the three protons of the -OCH₃ group.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton. The exact position is highly dependent on the solvent and concentration.[6][7]

-

-

¹³C NMR Spectroscopy (Predicted):

-

Seven distinct carbon signals are expected. The carbon atom bonded to the fluorine (C5) will exhibit a large one-bond C-F coupling constant. Other carbons in the ring will show smaller two- and three-bond C-F couplings, which is a key diagnostic feature. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

-

Synthesis Pathway: A Representative Protocol

The synthesis of substituted pyridines often involves multi-step sequences. A plausible and logical pathway to this compound can be constructed from commercially available precursors, illustrating common transformations in heterocyclic chemistry.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own literature search and risk assessment before proceeding.

Step 1: Synthesis of 5-Fluoro-2-methoxynicotinonitrile (Nucleophilic Aromatic Substitution)

-

Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group and the ring nitrogen. Sodium methoxide serves as a potent, inexpensive source of the methoxide nucleophile.

-

To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 2-Chloro-5-fluoronicotinonitrile (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Nitrile Hydrolysis)

-

Rationale: Basic hydrolysis is a standard method for converting nitriles to carboxylic acids. The initial reaction with sodium hydroxide forms the sodium carboxylate salt, which is then protonated by adding a strong acid in the workup step to yield the final carboxylic acid.

-

Suspend 5-Fluoro-2-methoxynicotinonitrile (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 6M, excess).

-

Heat the mixture to reflux. The reaction progress can be monitored by the cessation of ammonia evolution and TLC analysis.

-

After the reaction is complete, cool the solution in an ice bath.

-

Carefully acidify the cooled solution to approximately pH 2-3 using concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Application in Drug Discovery: Synthesis of a BTK Inhibitor Intermediate

A critical application of this compound is its use as a key intermediate in the synthesis of potent and selective kinase inhibitors. For example, it is a documented starting material for a Bruton's Tyrosine Kinase (BTK) inhibitor.[8] BTK is a crucial enzyme in B-cell signaling pathways, making it a high-value target for autoimmune diseases and B-cell malignancies.

The role of the acid is to form a critical amide bond with an amine-containing fragment of the larger molecule.

Protocol: Amide Bond Formation

-

Acid Chloride Formation: Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the conversion is complete. Remove the excess reagent and solvent under reduced pressure to yield the crude acid chloride.[8]

-

Amide Coupling: Dissolve the amine fragment (e.g., 4-(aminomethyl)benzoic acid, 1.0 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in DCM. Cool the solution to 0°C. Add a solution of the crude 5-Fluoro-2-methoxybenzoyl chloride in DCM dropwise. Stir the reaction at room temperature until completion. Perform an aqueous workup, dry the organic layer, and purify the final product by chromatography or recrystallization.[8]

The fluorine and methoxy substituents in this context are not merely passive components. They are strategically chosen to optimize the final drug's properties.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 5-fluoro-2-methoxybenzoic acid and 5-fluoro-2-hydroxynicotinic acid provide a strong basis for handling precautions.[10][11][12]

-

Hazard Identification: Assumed to be hazardous. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10][12]

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

-

Wash hands thoroughly after handling.[11]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is more than just another chemical reagent; it is a sophisticated building block designed for the challenges of modern drug discovery. Its carefully arranged functional groups offer chemists a reliable tool to enhance the properties of lead compounds, addressing critical aspects like metabolic stability and target binding. As the demand for highly specific and effective therapeutics continues to grow, the utility of such well-designed heterocyclic intermediates is set to increase, solidifying their role in the development of next-generation medicines.

References

- 1. scbt.com [scbt.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pschemicals.com [pschemicals.com]

- 4. echemi.com [echemi.com]

- 5. capotchem.com [capotchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. 5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-2-methoxynicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] 5-Fluoro-2-methoxynicotinic acid, a substituted pyridine derivative, has emerged as a valuable building block for medicinal chemists. Its structure combines the metabolic stability often conferred by a fluorine atom with the modulating electronic effects of a methoxy group on the pyridine ring.[2] This guide provides a comprehensive technical overview of this compound, including its fundamental properties, a representative synthetic workflow, and its application in the development of targeted therapeutics.

Core Molecular and Physical Properties

This compound is a solid at room temperature, and its key identifiers and physicochemical properties are summarized in the table below. Understanding these properties is crucial for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₃ | [3] |

| Molecular Weight | 171.13 g/mol | [3][4] |

| CAS Number | 884494-82-0 | [3] |

| Appearance | White to off-white solid | General knowledge |

| Boiling Point | 283.7 °C at 760 mmHg | [3] |

| Density | 1.4 g/cm³ | [3] |

| Flash Point | 125.4 °C | [3] |

| Synonyms | 5-Fluoro-2-methoxypyridine-3-carboxylic acid | [3] |

Synthesis and Chemical Reactivity: A Representative Workflow

The synthesis of this compound and its derivatives often involves multi-step processes starting from readily available pyridine precursors. While numerous specific routes exist, a general and illustrative workflow involves the strategic introduction of the fluoro and methoxy groups, followed by carboxylation or hydrolysis of a nitrile. The inherent reactivity of the pyridine ring, influenced by its substituents, dictates the choice of reagents and reaction conditions.

A plausible synthetic approach can be conceptualized as a multi-step process, as illustrated in the following workflow diagram. The rationale behind this hypothetical pathway is based on established organo-fluorine chemistry and pyridine functionalization techniques.

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Methodological Considerations:

-

Fluorination: The introduction of a fluorine atom onto the pyridine ring is a critical step. Nucleophilic aromatic substitution (SNAr) reactions, such as the Halex reaction, are commonly employed. Starting with an appropriately activated pyridine derivative (e.g., a chlorinated or nitrated precursor), a fluoride source like potassium fluoride can be used to displace a leaving group.

-

Methoxylation: The methoxy group is typically introduced via a nucleophilic substitution reaction. Using a reagent like sodium methoxide, a leaving group at the 2-position of the pyridine ring can be displaced. The order of fluorination and methoxylation steps is crucial and depends on the activating/deactivating effects of the substituents on the ring.[2]

-

Carboxylation: The carboxylic acid moiety can be introduced through various methods. A common strategy involves the introduction of a nitrile group (e.g., via a Rosenmund-von Braun reaction), which is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5]

Application in Drug Discovery: A Case Study in BTK Inhibition

The true value of this compound lies in its utility as a scaffold in the synthesis of complex, biologically active molecules. The pyridine core is a prevalent motif in numerous approved drugs, and the strategic placement of the fluoro and methoxy groups can enhance a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.[2]

A notable application of this chemical entity is in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell antigen receptor signaling pathway, making it a critical target for the treatment of certain cancers and autoimmune diseases.[6] A patent for the synthesis of a BTK inhibitor describes the use of 5-fluoro-2-methoxy-benzoyl chloride, the acid chloride derivative of this compound, in an amide coupling reaction to form a key intermediate.[6]

Caption: The role of this compound in the synthesis of a BTK inhibitor.

This application highlights the importance of this compound as a key starting material. The carboxylic acid functionality provides a reactive handle for amide bond formation, a common and robust reaction in pharmaceutical synthesis. The presence of the fluoro and methoxy groups on the pyridine ring is a deliberate design choice to optimize the properties of the final drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined physical and chemical properties, combined with the advantageous characteristics imparted by its fluoro and methoxy substituents, make it a valuable building block for the synthesis of novel therapeutics. As the demand for more targeted and effective drugs continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly increase.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]

- 6. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

A Technical Guide to the Application of 5-Fluoro-2-methoxynicotinic Acid in Covalent Fragment-Based Proteomics

Introduction

In the landscape of modern drug discovery, the pursuit of novel therapeutics is increasingly directed toward challenging protein targets, many of which have been deemed "undruggable" by traditional small-molecule screening approaches. To navigate this complex terrain, researchers require innovative tools that can identify and validate new points of pharmacological intervention directly within the native cellular environment. Chemical proteomics, particularly the strategy of fragment-based ligand discovery (FBLD), has emerged as a powerful engine for this purpose. By starting with low-complexity chemical fragments, FBLD allows for an efficient exploration of a protein's binding landscape to uncover starting points for the development of high-affinity, selective modulators.

This guide provides an in-depth technical overview of the role and application of 5-Fluoro-2-methoxynicotinic acid , a key heterocyclic building block, within the specialized domain of covalent FBLD. We will move beyond a simple description of the molecule to a detailed exploration of its function as a reactive fragment for identifying and mapping ligandable sites across the proteome. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage cutting-edge chemoproteomic strategies to accelerate their discovery pipelines. We will dissect the underlying principles, provide field-proven experimental workflows, and explain the causality behind critical methodological choices, grounding our discussion in the authoritative principles of the field.

Chapter 1: The Principle of Covalent Fragment-Based Screening

Fragment-based ligand discovery is predicated on a simple yet profound observation: smaller molecules with lower complexity have a higher probability of finding a complementary binding pocket on a protein target. Though these initial interactions are typically weak (with affinities in the high micromolar to millimolar range), they are highly efficient in terms of binding energy per atom. The core strategy of FBLD is to identify these weak-binding fragments and then, through iterative rounds of structure-guided medicinal chemistry, "grow" them into potent and selective lead compounds.

Covalent FBLD: A Strategy for Trapping Weak Interactions

A powerful evolution of this approach is the use of reactive fragments. These are small molecules equipped with a mild electrophile designed to form a stable, covalent bond with a nucleophilic amino acid residue on a protein target, most commonly cysteine. This covalent bonding strategy offers several distinct advantages:

-

Irreversible Target Engagement: It transforms a transient, weak interaction into a permanent one, enabling the capture and identification of fragments that would otherwise be missed by conventional screening methods.

-

Enhanced Potency and Selectivity: By forming a covalent bond, fragments can achieve a level of potency and duration of action that is disproportionate to their small size.

-

Mapping Ligandability: When applied on a proteome-wide scale, libraries of reactive fragments can be used to systematically map all accessible and reactive sites, creating a global "ligandability map" of the proteome.[1]

This approach has proven particularly effective for tackling challenging targets, including those with shallow binding pockets that are not amenable to traditional occupancy-driven inhibitors.[2]

Caption: High-level overview of the Covalent Fragment-Based Ligand Discovery (FBLD) workflow.

Chapter 2: this compound: A Profile of a Reactive Pyridine Fragment

This compound is a heterocyclic carboxylic acid that serves as an exemplary building block in the construction of covalent fragment libraries.[3] Its utility stems from a combination of its structural, physical, and electronic properties.

| Property | Value | Significance in FBLD |

| Molecular Formula | C₇H₆FNO₃ | Low atom count, characteristic of a fragment. |

| Molecular Weight | 171.13 g/mol | Satisfies the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into binding pockets. |

| Structure | Fluorinated Pyridine | The core scaffold is a common motif in medicinal chemistry. The fluorine atom provides unique properties. |

| Reactivity | Electrophilic Aromatic Ring | The fluorine atom activates the pyridine ring for covalent modification of protein nucleophiles. |

The "Reactive" Component: Mechanism of Covalent Modification

The key to the function of this fragment is the electrophilicity of its pyridine ring. The fluorine atom, being highly electronegative, strongly withdraws electron density from the aromatic ring. This effect, combined with the electron-withdrawing nature of the ring nitrogen, renders the carbon atom to which the fluorine is attached (C5) highly susceptible to attack by a nucleophile.

In a biological context, the most likely nucleophile to engage in this reaction is the thiolate anion of a deprotonated cysteine residue. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Caption: Proposed SNAr mechanism for covalent modification of a cysteine residue.

The "Fluoro" Advantage in Hit Validation

Beyond activating the ring for covalent chemistry, the fluorine atom provides a critical analytical handle. The nucleus of fluorine-19 (¹⁹F) is NMR-active, has a 100% natural abundance, and exhibits a wide chemical shift range, making it an exquisite probe for ¹⁹F NMR spectroscopy .[4][5] This biophysical technique is exceptionally sensitive for detecting the weak binding of fragments to target proteins. When a fluorine-containing fragment binds to a protein, the change in its local chemical environment often results in a detectable change in its ¹⁹F NMR signal. This provides a robust, low-hit-rate method for validating initial hits from a primary screen before committing to more resource-intensive follow-up studies.[6]

Chapter 3: Experimental Workflow: Competitive Profiling for Target ID

One of the most robust methods for screening reactive fragment libraries is through a competitive chemoproteomic platform. This workflow, often a variant of Activity-Based Protein Profiling (ABPP), uses competition between the library fragments and a broad-spectrum cysteine-reactive probe to identify fragment-protein interactions.[7]

Caption: Competitive chemoproteomic workflow for reactive fragment screening.

Detailed Step-by-Step Methodology

PART 1: Proteome Labeling and Sample Preparation

-

Proteome Preparation:

-

Culture cells (e.g., HEK293T) to ~80% confluency. Harvest cells and wash 3x with ice-cold PBS.

-

Lyse cells in PBS using probe sonication on ice.

-

Clarify lysate by centrifugation at 100,000 x g for 45 minutes at 4°C.

-

Determine protein concentration of the supernatant (e.g., via BCA assay) and normalize to 2 mg/mL with PBS. This is your stock proteome.

-

-

Competitive Fragment Incubation (Test Sample):

-

To 1 mL of the stock proteome, add the reactive fragment library (containing fragments derived from this compound) to a final concentration of 100 µM.

-

For the vehicle control (Control Sample), add an equivalent volume of DMSO to 1 mL of stock proteome.

-

Incubate both samples for 1 hour at 37°C with gentle agitation.

-

Causality Insight: This incubation allows the fragments in the library to covalently bind to their protein targets. The concentration and time can be optimized, but these conditions are a robust starting point for capturing a wide range of interactions.

-

-

Broad-Spectrum Probe Labeling:

-

To both Test and Control samples, add a stock solution of a cysteine-reactive probe, such as Iodoacetamide-alkyne (IPM), to a final concentration of 10 µM.[8]

-

Incubate for 1 hour at room temperature in the dark.

-

Causality Insight: The IPM probe will react with any cysteine residues that were not previously modified by a fragment from the library. In the Control sample, the probe labels a large proportion of the accessible cysteinome. In the Test sample, sites occupied by fragments are "protected" and will not be labeled by the probe.

-

-

Click Chemistry for Biotin Conjugation:

-

Prepare a "click cocktail" containing: Azide-functionalized biotin tag, TCEP, TBTA ligand, and Copper (II) Sulfate.

-

Add the click cocktail to both samples and incubate for 1 hour at room temperature to conjugate the biotin tag to the alkyne-labeled proteins.

-

Quench the reaction by adding EDTA.

-

Precipitate proteins using a chloroform/methanol extraction and resuspend the protein pellet in a buffer containing 1% SDS.

-

PART 2: Enrichment and Mass Spectrometry

-

Streptavidin Enrichment:

-

Dilute the resuspended protein samples with PBS to reduce the SDS concentration to <0.2%.

-

Add high-capacity streptavidin agarose beads to each sample and incubate for 1.5 hours at room temperature to capture the biotinylated proteins.

-

Wash the beads sequentially with 1% SDS in PBS, 6 M Urea, and finally with PBS to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the washed beads in a digestion buffer (e.g., 2 M Urea in 100 mM Tris) containing a reducing agent (TCEP) and an alkylating agent (iodoacetamide) to denature and prepare the proteins for digestion.

-

Add sequencing-grade trypsin and incubate overnight at 37°C. The tryptic peptides, now cleaved from the captured proteins, will be in the supernatant.

-

-

LC-MS/MS Analysis:

-

Collect the peptide supernatant from the digestion.

-

Analyze the peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled with nano-flow liquid chromatography.

-

Employ a data-independent acquisition (DIA) method for comprehensive and reproducible quantification of peptides across all samples.

-

-

Data Analysis and Hit Identification:

-

Process the raw MS data using a suitable software package (e.g., Spectronaut or DIA-NN).

-

Search the data against a human protein database to identify peptides.

-

Calculate the abundance ratio for each identified peptide between the Control (DMSO) and Test (Fragment Library) samples.

-

A "hit" is defined as a cysteine-containing peptide that shows a statistically significant reduction in abundance (e.g., log₂(Control/Test) ratio ≥ 2, and q-value ≤ 0.05) in the Test sample. This indicates that the fragment successfully competed with the probe for that specific cysteine site.

-

Chapter 4: Hit Validation and Elaboration

The output of the chemoproteomic screen is a list of high-confidence fragment-protein interactions. However, this is the beginning, not the end, of the discovery process. Rigorous validation is essential.

-

Concentration-Response Validation: The initial fragment hits should be re-screened individually in the same competitive proteomic format across a range of concentrations. This will confirm the interaction and establish a dose-dependent engagement of the target protein in the complex proteome.

-

Orthogonal Biochemical Assays: The interaction should be confirmed using an independent method, typically with recombinant purified protein. For example, incubating the purified target protein with the fragment and measuring the loss of protein function (if it's an enzyme) or confirming covalent modification via intact protein mass spectrometry.

-

Fragment Elaboration: Once a fragment hit is validated, the process of medicinal chemistry begins. The structure of this compound provides a scaffold for "fragment growing." Synthetic chemists can add functionality at the carboxylic acid position or other points on the ring to extend into nearby pockets, thereby increasing affinity and selectivity for the target protein. This structure-guided process transforms the low-affinity fragment into a high-potency lead molecule.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the advanced discipline of chemical proteomics. Its value lies in its carefully balanced properties: it is small enough to be an effective fragment, its fluorinated pyridine ring is engineered for selective covalent reactivity, and its fluorine atom provides a valuable analytical handle for biophysical validation. By incorporating this and similar reactive fragments into high-throughput chemoproteomic screening platforms, researchers can systematically map the ligandable cysteinome, uncovering novel starting points for drug discovery against the most challenging of protein targets. The methodologies described herein provide a robust framework for leveraging this powerful approach, bridging the gap between genomic information and the development of next-generation therapeutics.

References

- 1. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. scbt.com [scbt.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Proteome-wide ligandability maps of drugs with diverse cysteine-reactive chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Fluoro-2-methoxynicotinic Acid: An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Imperative of Fluorinated Pyridines in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1] The pyridine ring, a ubiquitous motif in both natural products and FDA-approved pharmaceuticals, serves as a privileged structure, frequently engaging in critical binding interactions with biological targets.[2] When functionalized with fluorine, a pyridine's physicochemical properties can be profoundly modulated, offering a powerful tool to overcome common challenges in drug development such as metabolic instability and poor bioavailability.[1]

Fluorine's unique attributes—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups to fine-tune drug-receptor interactions.[1] Among the vast arsenal of fluorinated building blocks, 5-Fluoro-2-methoxynicotinic acid (CAS No: 884494-82-0) has emerged as a particularly valuable reagent. Its trifunctional nature, featuring a reactive carboxylic acid, a methoxy group that influences electronic properties and can act as a hydrogen bond acceptor, and a strategically placed fluorine atom, provides a versatile platform for the synthesis of complex, high-value molecules, particularly in the realm of kinase inhibition. This guide provides an in-depth technical overview of its synthesis, reactivity, and application, grounded in field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value |

| CAS Number | 884494-82-0 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | 154-158 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed spectrum was not identified during the literature survey, typical chemical shifts for this structure can be predicted based on established principles of NMR spectroscopy and data from analogous structures. The expected spectra provide a baseline for characterization.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.5 (s, 1H): The acidic proton of the carboxylic acid, typically a broad singlet.

-

δ ~8.3 (d, J ≈ 3.0 Hz, 1H): The proton at the C6 position of the pyridine ring, appearing as a doublet due to coupling with the fluorine at C5.

-

δ ~7.9 (dd, J ≈ 9.0, 3.0 Hz, 1H): The proton at the C4 position, appearing as a doublet of doublets due to coupling with the adjacent C5-fluorine and the C6-proton.

-

δ ~4.0 (s, 3H): The singlet corresponding to the three protons of the methoxy group at the C2 position.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~165.0: Carboxylic acid carbonyl carbon.

-

δ ~158.0 (d, JCF ≈ 240 Hz): Carbon at C5, directly attached to fluorine, showing a large coupling constant.

-

δ ~155.0: Carbon at C2, attached to the methoxy group.

-

δ ~140.0 (d, JCF ≈ 15 Hz): Carbon at C6, showing smaller coupling to fluorine.

-

δ ~125.0 (d, JCF ≈ 20 Hz): Carbon at C4, showing smaller coupling to fluorine.

-

δ ~115.0: Carbon at C3, attached to the carboxylic acid.

-

δ ~55.0: Methoxy carbon.

-

Synthesis of this compound

The synthesis of this compound is not widely detailed in standard chemical literature but can be inferred from patent literature and analogous preparations. A robust and scalable approach involves the selective functionalization of a dihalopyridine precursor.

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a composite representation based on established methodologies for substituted pyridines.[3][4]

Step 1: Esterification of 2,6-Dichloro-5-fluoronicotinic acid

-

To a suspension of 2,6-dichloro-5-fluoronicotinic acid (1.0 equiv) in methanol (10 vol), slowly add thionyl chloride (1.2 equiv) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until starting material is consumed.

-

Cool the mixture and concentrate under reduced pressure to remove methanol and excess thionyl chloride.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-dichloro-5-fluoronicotinate, which can be used in the next step without further purification.

Step 2: Regioselective Methoxylation

-

Dissolve the crude methyl 2,6-dichloro-5-fluoronicotinate (1.0 equiv) in a mixture of THF and methanol (e.g., 3:1 ratio).

-

Cool the solution to 0-5 °C and add a solution of sodium methoxide (1.1 equiv, e.g., 25 wt% in methanol) dropwise, maintaining the temperature. The C2 position is more activated towards nucleophilic substitution than the C6 position.

-

Stir the reaction at low temperature for 2-4 hours, monitoring for the disappearance of the starting material.

-

Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate methyl 5-fluoro-2-methoxynicotinate.

Step 3: Saponification to the Final Product

-

Dissolve the purified methyl 5-fluoro-2-methoxynicotinate (1.0 equiv) in a mixture of methanol and water (e.g., 2:1).

-

Add lithium hydroxide monohydrate (1.5 equiv) and stir the mixture at room temperature for 2-3 hours until the ester is fully hydrolyzed.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.

-

The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Reactivity and Application as a Core Building Block

The synthetic value of this compound lies in the differential reactivity of its functional groups. The carboxylic acid is the primary handle for amide bond formation, a cornerstone reaction in the synthesis of biologically active molecules.

Amide Bond Formation: The Gateway to Bioactive Scaffolds

The conversion of the carboxylic acid to an amide is the most common and critical transformation for this building block. Standard peptide coupling reagents or conversion to an acyl chloride are highly effective.

Caption: Key pathways for amide bond formation.

Protocol 1: Acyl Chloride Method

This method is robust and proceeds through a highly reactive intermediate, making it suitable for less reactive amines.

-

Suspend this compound (1.0 equiv) in dichloromethane (DCM, 10 vol).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Slowly add oxalyl chloride (1.3 equiv) at 0 °C. Gas evolution (CO, CO₂) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until a clear solution is formed.

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 5-fluoro-2-methoxynicotinoyl chloride.

-

Dissolve the crude acyl chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of the desired amine (1.1 equiv) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA, 1.5 equiv) in DCM.

-

Stir for 1-3 hours, then quench with water. Separate the organic layer, wash with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry over sodium sulfate, filter, and concentrate. Purify by chromatography or recrystallization.

Protocol 2: Direct Coupling Reagent Method (HATU)

This method is often preferred for complex or sensitive substrates as it proceeds under milder conditions and avoids the handling of acyl chlorides.[5]

-

Dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HATU (1.2 equiv) in an aprotic solvent such as DMF or DCM.

-

Cool the mixture to 0 °C and add DIPEA (2.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Case Study: Application in the Synthesis of Pirtobrutinib (LOXO-305)

The strategic importance of this compound is exemplified by its use in the synthesis of Pirtobrutinib (LOXO-305) , a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[6][7][8] BTK is a critical signaling protein in B-cell development and activation, making it a key target for B-cell malignancies.

In the synthesis described in the patent literature, the 5-fluoro-2-methoxybenzoyl moiety is installed via a standard amide coupling reaction.[6] The process involves converting 5-fluoro-2-methoxybenzoic acid (note: the patent uses the benzoic acid analogue, but the nicotinic acid would follow the exact same chemical logic for amide formation) into its acyl chloride, which then reacts with an advanced amine intermediate to form the final drug substance.[6]

The 5-fluoro and 2-methoxy substituents are not mere decorations; they are critical for the molecule's activity profile.

-

2-Methoxy Group: The ortho-methoxy group can form key hydrogen bonds within the kinase active site and helps to lock the conformation of the amide bond, contributing to high binding affinity.

-

5-Fluoro Group: The fluorine atom modulates the electronics of the ring system and can improve pharmacokinetic properties, such as metabolic stability and cell permeability, without adding significant steric bulk.

This application underscores the role of this compound as a high-value building block for creating precisely functionalized, next-generation kinase inhibitors.

Conclusion and Future Outlook

This compound is a premier building block for medicinal chemists engaged in modern drug discovery. Its trifunctional character allows for robust and predictable transformations, primarily through amide bond formation, to introduce a highly decorated and electronically tuned pyridine scaffold into target molecules. The successful incorporation of this moiety into potent kinase inhibitors like Pirtobrutinib validates its strategic importance. As the demand for finely-tuned, metabolically stable, and highly selective drug candidates continues to grow, the utility of specialized building blocks such as this compound is set to expand, enabling the discovery of novel therapeutics for a range of challenging diseases.

References

- 1. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 2. acelybio.com [acelybio.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 7. CN113194928A - Spray-dried dispersions and formulations of (S) -5-amino-3- (4- ((5-fluoro-2-methoxybenzamido) methyl) phenyl) -1- (1,1, 1-trifluoropropan-2-yl) -1H-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

A Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxynicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic profile of 5-Fluoro-2-methoxynicotinic acid (C₇H₆FNO₃, MW: 171.13 g/mol ). As a fluorinated pyridine derivative, this compound represents a valuable building block in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a robust, predictive characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed interpretations, validated experimental protocols for data acquisition, and workflow visualizations. This guide is intended to serve as a foundational resource for researchers in synthetic chemistry, drug discovery, and quality control, enabling the confident identification and structural verification of this and related compounds.

Introduction: The Rationale for Predictive Spectroscopic Analysis

This compound is a substituted pyridine carboxylic acid. The pyridine scaffold is a privileged structure in drug discovery, and the strategic placement of fluoro- and methoxy- groups can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability. Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide the necessary tools for this confirmation, each offering a unique and complementary piece of the structural puzzle.

Given that experimental data for this specific molecule is not cataloged in public databases, this guide employs a predictive approach. This methodology is not merely theoretical; it mirrors the daily workflow of synthetic and medicinal chemists who must routinely predict the spectral outcomes of novel compounds to confirm successful synthesis and purity. By understanding the influence of each substituent on the pyridine ring, we can construct a highly accurate, expected spectral signature. This document explains the causality behind these predictions, grounding them in established theory and authoritative data.

Molecular Structure and Electronic Effects

The spectroscopic characteristics of this compound are dictated by the interplay of its three substituents on the pyridine ring.

-

-COOH (Carboxylic Acid): An electron-withdrawing group (EWG) through both resonance and induction. It will significantly deshield adjacent protons and carbons.

-

-OCH₃ (Methoxy): An electron-donating group (EDG) through resonance (lone pair on oxygen) but electron-withdrawing through induction (oxygen's electronegativity). Its net effect is typically donating, shielding ortho and para positions.

-

-F (Fluoro): A highly electronegative atom, making it strongly electron-withdrawing by induction. It also has a weak resonance-donating effect. Its primary influence is strong deshielding of nearby nuclei. Fluorine's spin quantum number of ½ also leads to characteristic spin-spin coupling (J-coupling) in NMR spectra.

These combined effects create a unique electronic environment for each nucleus in the molecule, which is directly reported by the various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The analysis below is based on a predicted spectrum in a common solvent like DMSO-d₆, which is capable of solubilizing the polar carboxylic acid.

Predicted ¹H NMR Data

The aromatic region will display two signals corresponding to the two protons on the pyridine ring. Their chemical shifts and multiplicities are governed by the electronic effects of the substituents and spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | - | 1H | COOH | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet, its chemical shift being concentration and temperature dependent. |

| ~8.35 | Doublet | ⁴J(H-F) ≈ 3-4 Hz | 1H | H-6 | This proton is ortho to the electron-withdrawing nitrogen and meta to the carboxylic acid, leading to significant deshielding. It exhibits a small four-bond coupling to the fluorine atom. |

| ~7.90 | Doublet of Doublets | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 7-8 Hz | 1H | H-4 | This proton is deshielded by the adjacent fluorine atom and the para carboxylic acid. It will be split into a doublet by the adjacent H-6 and further split into a doublet by the fluorine atom three bonds away. |

| ~3.95 | Singlet | - | 3H | -OCH₃ | The methyl protons of the methoxy group are deshielded by the attached oxygen atom and typically appear as a sharp singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show seven distinct signals, as no two carbon atoms are in an identical chemical environment. A key feature will be the presence of C-F coupling.[1]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expected C-F Coupling (J, Hz) |

| ~165.0 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~162.0 | C-2 | This carbon is directly attached to the electronegative oxygen of the methoxy group, causing a significant downfield shift. |

| ~155.0 (d) | C-5 | Directly bonded to fluorine, this carbon will show a very large one-bond coupling constant, ¹J(C-F) ≈ 230-250 Hz. |

| ~145.0 (d) | C-6 | This carbon is ortho to the fluorine, resulting in a two-bond coupling, ²J(C-F) ≈ 20-30 Hz. |

| ~125.0 (d) | C-4 | This carbon is ortho to the fluorine, resulting in a two-bond coupling, ²J(C-F) ≈ 20-25 Hz. |

| ~115.0 (d) | C-3 | This carbon is meta to the fluorine, resulting in a smaller three-bond coupling, ³J(C-F) ≈ 3-5 Hz. |

| ~54.0 | -OCH₃ | The methyl carbon is shielded relative to the aromatic carbons but deshielded by the attached oxygen. |

Workflow and Experimental Protocol for NMR Acquisition

The process of acquiring high-quality NMR data is systematic, ensuring reproducibility and accuracy.

References

A Comprehensive Technical Guide to Determining the Solubility of 5-Fluoro-2-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the principles and methodologies for determining the solubility of 5-Fluoro-2-methoxynicotinic acid (CAS No. 884494-82-0), a key consideration for its application in pharmaceutical and chemical research.[1][2][3][4] As an organic reagent with potential applications in drug discovery, understanding its solubility profile is paramount for formulation development, process chemistry, and ensuring bioavailability.[5] The presence of a fluorine atom can significantly influence a molecule's physicochemical properties, including its solubility, by altering its electronic characteristics, lipophilicity, and metabolic stability.[5][6]

Understanding the Physicochemical Landscape of this compound

Before embarking on experimental solubility determination, a thorough understanding of the molecule's structural and physicochemical properties is essential. This foundational knowledge allows for a more rational selection of solvents and experimental conditions.

Molecular Structure and Properties:

The structure reveals several key functional groups that govern its solubility: a carboxylic acid, a pyridine ring, a methoxy group, and a fluorine atom. The carboxylic acid group suggests that the compound's solubility will be highly dependent on pH. The pyridine ring, being a weak base, will also contribute to its pH-dependent solubility. The fluorine and methoxy groups will influence its polarity and potential for intermolecular interactions.

Predicted Properties:

The predicted octanol-water partition coefficient (XLogP3) of 0.8 suggests that this compound is a relatively polar molecule, which would indicate a preference for polar solvents. The polar surface area further supports this, indicating a significant capacity for hydrogen bonding.

Strategic Approach to Solubility Screening

A systematic approach to solubility screening is crucial for obtaining a comprehensive understanding of the compound's behavior in various solvent systems. This typically involves a tiered approach, starting with a broad range of solvents and then refining the investigation based on initial findings.

Solvent Selection Rationale

The choice of solvents should be guided by the compound's structure and the intended application. For pharmaceutical development, solvents are often selected based on their biocompatibility and relevance to formulation. A well-rounded initial screen should include solvents with a range of polarities, hydrogen bonding capabilities, and dielectric constants.

Proposed Solvent Panel for Initial Screening:

| Solvent Class | Example Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate) | To determine the pH-solubility profile, which is critical for predicting oral absorption and for developing parenteral formulations. The pH range of 1.2-6.8 is recommended by regulatory agencies like the WHO and EMA.[7][8] |

| Polar Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which is expected to interact favorably with the carboxylic acid and pyridine nitrogen. |

| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Can engage in dipole-dipole interactions and are good solvents for many organic compounds. |

| Non-Polar Aprotic Solvents | Toluene, Heptane | To assess solubility in lipophilic environments, which can be relevant for certain formulation types or to understand potential for precipitation. |

| Other Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Commonly used in organic synthesis and can provide insights into solubility for process chemistry. |

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound like this compound.

Caption: A generalized workflow for thermodynamic solubility determination.

Detailed Experimental Protocols

The following protocols are based on established methods for solubility determination, such as the shake-flask method, which is considered the gold standard.[7][9]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (as per the panel in section 2.1)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Validated HPLC-UV or LC-MS method for quantification

Procedure:

-